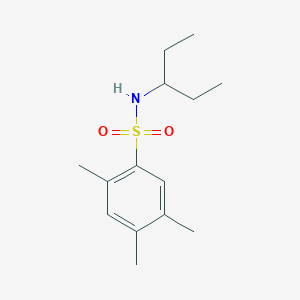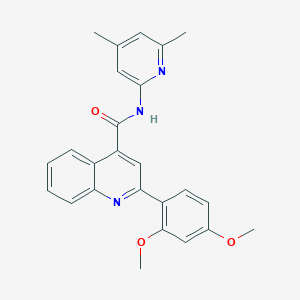![molecular formula C18H15BrCl2N4O2S B14930475 (4-bromo-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B14930475.png)
(4-bromo-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound that features a combination of pyrazole, piperazine, and benzothiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multi-step reactions. The initial step often includes the bromination of 1-methyl-1H-pyrazole to obtain 4-bromo-1-methyl-1H-pyrazole . This intermediate is then subjected to carbonylation reactions to introduce the carbonyl group. The piperazine moiety is introduced through nucleophilic substitution reactions, and the final step involves coupling with 3,6-dichloro-1-benzothiophene under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for carbonylation steps and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of {4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with specific molecular targets. The pyrazole and benzothiophene moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
3,6-Dichloro-1-benzothiophene: Another precursor used in the final coupling step.
Other pyrazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of {4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C18H15BrCl2N4O2S |
|---|---|
Peso molecular |
502.2 g/mol |
Nombre IUPAC |
(4-bromo-2-methylpyrazol-3-yl)-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H15BrCl2N4O2S/c1-23-15(12(19)9-22-23)17(26)24-4-6-25(7-5-24)18(27)16-14(21)11-3-2-10(20)8-13(11)28-16/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
PRLFOVBIBJLOEK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)Br)C(=O)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930401.png)
![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B14930419.png)

![1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930437.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930442.png)
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930452.png)

![4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930460.png)

![N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930466.png)
![2-[(Phenylcarbamoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14930474.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-naphthalen-1-ylthiourea](/img/structure/B14930482.png)
![N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B14930483.png)
![4-({3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930488.png)
